methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Functionalization: The thiophene ring is then functionalized with various groups, such as the 4-chlorophenyl and 3-ethylphenyl groups, through reactions like Friedel-Crafts acylation.
Carbamoylation and Sulfamoylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Shares the thiophene and chlorophenyl groups but differs in the presence of an amino group instead of the carbamoyl and sulfamoyl groups.
Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate: Lacks the additional functional groups present in the target compound.
Uniqueness
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(3-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-3-15-5-4-6-17(13-15)24-20(26)14-25(18-9-7-16(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACUSAUAHRDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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